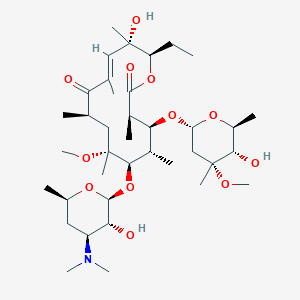
Flucloxacillin-Natriumsalz
Übersicht
Beschreibung
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . It is particularly effective against penicillinase-producing staphylococci, which are resistant to many other penicillins .
Wissenschaftliche Forschungsanwendungen
Flucloxacillin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Flucloxacillin entfaltet seine Wirkung, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an spezifische Penicillin-bindende Proteine (PBPs) innerhalb der bakteriellen Zellwand und hemmt so das dritte und letzte Stadium der Zellwandsynthese . Dies führt zur Schwächung der Zellwand und letztendlich zur Lyse und zum Tod der Bakterienzelle .
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Flucloxacillin umfasst mehrere Schritte:
Kondensation: Das Säurechlorid wird dann mit 6-Aminopenicillansäure (6-APA) in einer wässrigen Lösung unter Zusatz einer anorganischen Base umgesetzt.
Kristallisation: Das resultierende Produkt wird mit Salzsäure angesäuert, geschichtet, unter vermindertem Druck eingeengt und in einem Alkohol gelöst.
Bildung des Natriumsalzes: Die Flucloxacillin-Säure wird in einem organischen Lösungsmittel gelöst und mit Natriumiso-octoat umgesetzt, um Flucloxacillin-Natrium-Monohydrat zu erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion von Flucloxacillin erfolgt in ähnlichen Schritten, ist jedoch für die Großproduktion optimiert. Der Prozess umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Verunreinigungen und Nebenprodukte zu minimieren .
Arten von Reaktionen:
Oxidation und Reduktion: Flucloxacillin ist relativ stabil und unterliegt unter normalen Bedingungen keiner signifikanten Oxidation oder Reduktion.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Isoxazolring und am β-Lactamring.
Häufige Reagenzien und Bedingungen:
Acylierung: Phosphorylchlorid und organische Amine werden im Acylierungsschritt verwendet.
Kondensation: Anorganische Basen wie Natriumhydroxid werden im Kondensationsschritt verwendet.
Hauptprodukte:
Vergleich Mit ähnlichen Verbindungen
Flucloxacillin ähnelt anderen β-Lactam-Antibiotika wie Cloxacillin und Dicloxacillin. Es besitzt jedoch einzigartige Eigenschaften, die es besonders wirksam gegen Penicillinase-produzierende Staphylokokken machen . Im Gegensatz zu Amoxicillin, das gegen eine breitere Palette von Bakterien wirksam ist, ist Flucloxacillin spezialisierter und nicht wirksam gegen Methicillin-resistenter Staphylococcus aureus (MRSA) .
Ähnliche Verbindungen:
- Cloxacillin
- Dicloxacillin
- Amoxicillin
Die einzigartige Struktur von Flucloxacillin, insbesondere das Vorhandensein des Isoxazolrings, trägt zu seiner Stabilität gegenüber β-Lactamase-Enzymen bei und macht es zu einem wertvollen Antibiotikum zur Behandlung von resistenten bakteriellen Infektionen .
Eigenschaften
| { "Design of the Synthesis Pathway": "Flucloxacillin sodium salt can be synthesized by the reaction of 6-(2-chloroacetyl)amino-penicillanic acid with sodium hydroxide in water.", "Starting Materials": [ "6-(2-chloroacetyl)amino-penicillanic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 6-(2-chloroacetyl)amino-penicillanic acid to water", "Add sodium hydroxide to the mixture and stir at room temperature", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the mixture and filter the precipitated product", "Wash the product with water and dry at room temperature", "The resulting product is Flucloxacillin sodium salt" ] } | |
| By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor. | |
CAS-Nummer |
1847-24-1 |
Molekularformel |
C19H17ClFN3NaO5S |
Molekulargewicht |
476.9 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |
InChI-Schlüssel |
PWDULVAXRLDWLM-SLINCCQESA-N |
Isomerische SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Aussehen |
White to Off-White Solid |
melting_point |
>168°C (dec.) |
| 1847-24-1 | |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Löslichkeit |
5.45e-02 g/L |
Synonyme |
(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium; Floxacillin Sodium; Floxapen Sodium; Floxapen Sodium; Staphylex Sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)





![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)
